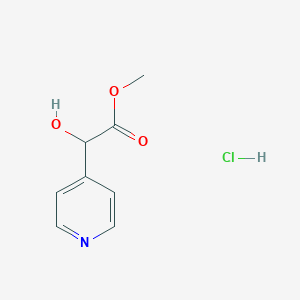

Methyl hydroxy(pyridin-4-yl)acetate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

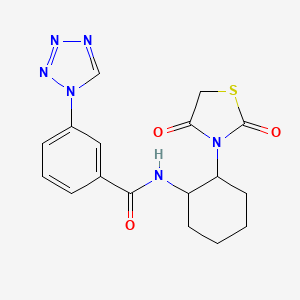

“Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The term ‘methyl hydroxy acetate’ suggests the presence of a methyl group (-CH3), a hydroxy group (-OH), and an acetate group (-COOCH3). The ‘hydrochloride’ indicates that the compound is a hydrochloride salt, which typically involves the formation of a compound with hydrogen chloride (HCl).

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring would provide a planar, aromatic core, while the methyl, hydroxy, and acetate groups would add complexity to the structure. The hydrochloride would likely be ionically bonded to the rest of the molecule .Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The pyridine ring is electron-deficient and can participate in electrophilic substitution reactions. The hydroxy and acetate groups may also be reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These might include its melting and boiling points, solubility in various solvents, stability under different conditions, and reactivity with other chemicals .Applications De Recherche Scientifique

Pyridinium Salts and Their Applications

Pyridinium salts, which are structurally similar to “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride”, have been used in a wide range of research topics . They have been highlighted for their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as well as pyridinium ylides .

Anti-Microbial Applications

Pyridinium salts have been studied for their anti-microbial properties . This suggests that “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” could potentially be used in research related to anti-microbial applications.

Anti-Cancer Applications

Pyridinium salts have also been studied for their anti-cancer properties . This indicates that “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” could potentially be used in cancer research.

Anti-Malarial Applications

Pyridinium salts have shown anti-malarial properties . Similarly, pyrazole-bearing compounds, which are structurally related to “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride”, have demonstrated potent anti-malarial activities . This suggests potential applications of “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” in anti-malarial research.

Anti-Cholinesterase Inhibitors

Pyridinium salts have been used as anti-cholinesterase inhibitors . This suggests that “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” could potentially be used in research related to cholinesterase inhibition.

Applications in Materials Science

Pyridinium salts have found applications in materials science . This suggests that “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” could potentially be used in materials science research.

Biological Issues Related to Gene Delivery

Pyridinium salts have been used in research related to gene delivery . This suggests that “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” could potentially be used in gene delivery research.

Protein Kinase Inhibitory Potency

After preparing certain pyridine-based compounds, derivatives were synthesized and evaluated toward a panel of protein kinases . The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series . This suggests that “Methyl hydroxy(pyridin-4-yl)acetate hydrochloride” could potentially be used in research related to protein kinase inhibition.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-hydroxy-2-pyridin-4-ylacetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-2-4-9-5-3-6;/h2-5,7,10H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBLSBNCFQSBCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=NC=C1)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl hydroxy(pyridin-4-yl)acetate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2375628.png)

![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)

![3-(4-Fluorobenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2375635.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)

![1-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-3-(4-isopropylphenyl)imidazolidin-2-one](/img/structure/B2375638.png)

![2-(pyridin-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2375644.png)

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2375647.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2375648.png)